Potassium ferricyanide

K3[Fe(CN)6]

K3[Fe(CN)]6

C6FeK3N6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

K3[Fe(CN)6]

K3[Fe(CN)]6

C6FeK3N6

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

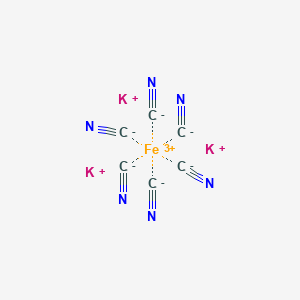

Potassium ferricyanide, with the chemical formula K₃[Fe(CN)₆], is a bright red crystalline compound known for its distinctive color and utility in various applications. It is formed from the oxidation of potassium ferrocyanide, which contains iron in a lower oxidation state. Potassium ferricyanide is soluble in water and has a variety of uses in chemistry, biology, and industry.

Red prussiate is a moderately toxic compound []. It can irritate skin and eyes upon contact and should be handled with care. Ingestion can lead to nausea, vomiting, and other gastrointestinal problems. Always wear appropriate personal protective equipment (PPE) when handling red prussiate, including gloves, safety glasses, and a lab coat.

Detection and Quantification of Iron:

- Red prussiate reacts with ferrous iron (Fe²⁺) ions to form an intensely blue compound called Prussian blue . This reaction allows researchers to:

Histological Staining:

- Due to its ability to stain iron deposits, red prussiate is a crucial component in various histological staining techniques . These techniques are used to:

Production of Prussian Blue:

- Red prussiate is a key precursor in the synthesis of Prussian blue, a versatile material with various scientific applications . Prussian blue finds use in:

Other Applications:

Potassium ferricyanide exhibits biological activity primarily through its redox properties. It is utilized in laboratory settings to study oxidative stress and hemoglobin function. The compound's ability to convert ferrous ions to ferric ions makes it valuable in biochemical assays and as a redox indicator .

Potassium ferricyanide can be synthesized through several methods:

- Oxidation of Potassium Ferrocyanide: A common method involves oxidizing potassium ferrocyanide by bubbling chlorine gas through its aqueous solution:

- Electrochemical Oxidation: Electrochemical methods can also produce potassium ferricyanide by oxidizing ferrocyanide at an electrode .

- Using Hydrogen Peroxide: Another method involves the addition of hydrogen peroxide to potassium ferrocyanide in an alkaline medium, facilitating the oxidation process without the need for chlorine .

Potassium ferricyanide finds diverse applications across various fields:

- Photography: It is used as a photographic reagent for developing images.

- Pigments: Employed in the production of Prussian blue pigments.

- Chemical Analysis: Acts as a redox indicator in titrations and other analytical techniques.

- Biotechnology: Utilized in biosensors and electrochemical devices due to its electroactive properties .

Studies on potassium ferricyanide interactions focus on its redox behavior and biological implications. For example, it has been investigated for its role in the oxidation of biomolecules, which can affect cellular processes. Its interactions with various metal ions and biomolecules are critical for understanding its potential toxicity and therapeutic applications .

Potassium ferricyanide is often compared with other cyanides and ferrocyanides due to their related structures and properties. Below are some similar compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Reduced form; used as a precursor for ferricyanide. |

| Sodium Ferricyanide | Na₃[Fe(CN)₆] | Similar properties; used in various industrial applications. |

| Calcium Ferrocyanide | Ca[Fe(CN)₆] | Forms precipitates with iron salts; used in pigments. |

Uniqueness of Potassium Ferricyanide

Potassium ferricyanide stands out due to its vibrant color and unique redox properties that make it particularly useful in both analytical chemistry and biological studies. Its ability to act as both an oxidizing agent and a pigment differentiates it from other cyanides, which may not possess such versatile applications.

Potassium ferricyanide was first synthesized in 1822 by German chemist Leopold Gmelin through the oxidation of potassium ferrocyanide using chlorine gas. Early methods relied on small-scale laboratory reactions, where chlorine was bubbled through aqueous potassium ferrocyanide solutions under controlled conditions:

$$

2 \, \text{K}4[\text{Fe}(\text{CN})6] + \text{Cl}2 \rightarrow 2 \, \text{K}3[\text{Fe}(\text{CN})_6] + 2 \, \text{KCl}

$$

This process yielded the bright red crystalline compound, which was initially used for dye production and analytical chemistry. Historical accounts also describe accidental discoveries in the 18th century involving organic nitrogen sources (e.g., blood or horn) calcined with potassium salts, though these methods were less systematic.

Modern Industrial Synthesis

Contemporary production scales the chlorination method using continuous-flow reactors. Key steps include:

- Chlorination: Potassium ferrocyanide solutions are treated with excess chlorine gas at 40–60°C to ensure complete oxidation.

- Crystallization: The product is concentrated via evaporation, and crystals are separated by centrifugation.

- Purification: Recrystallization from hot water removes KCl impurities.

Industrial facilities optimize yield (≥95%) by maintaining pH 6–7 and monitoring reaction kinetics. A typical production flowchart is summarized below:

| Stage | Conditions | Output |

|---|---|---|

| Chlorination | 40–60°C, pH 6–7, 2–4 hours | K₃[Fe(CN)₆] in solution |

| Evaporation | 70–80°C under reduced pressure | Concentrated solution |

| Crystallization | Cooling to 20°C | Crude K₃[Fe(CN)₆] crystals |

| Recrystallization | Dissolved in H₂O, filtered hot | ≥99% pure crystals |

Reaction Mechanisms and Process Optimization

The chlorination mechanism involves sequential electron transfer:

- Oxidation of [Fe(CN)₆]⁴⁻: Chlorine abstracts an electron from the ferrocyanide ion, forming [Fe(CN)₆]³⁻ and Cl⁻.

- Coordination Stability: The octahedral [Fe(CN)₆]³⁻ complex remains intact due to strong Fe–CN bonding, preventing cyanide liberation.

Process optimizations focus on:

- Temperature Control: Higher temperatures accelerate chlorine diffusion but risk side reactions (e.g., HCN formation in acidic conditions).

- pH Management: Neutral conditions minimize side products like Fe(OH)₃.

- Catalysts: Trace KOH enhances reaction rates by stabilizing intermediates.

Alternative Synthesis Pathways

Recent research explores non-chlorine routes:

- Electrochemical Oxidation: Applying +0.8 V (vs. Ag/AgCl) to potassium ferrocyanide in acetonitrile yields ferricyanide via a Fe(IV) intermediate:

$$

[\text{Fe}^{III}(\text{CN})6]^{3-} \xrightarrow{-e^-} [\text{Fe}^{IV}(\text{CN})6]^{3-} \rightarrow \text{Products}

$$ - Hydrogen Peroxide Oxidation: In acidic media, H₂O₂ oxidizes ferrocyanide, though yields are lower (70–80%).

- Solid-State Reactions: Heating potassium ferrocyanide with KNO₃ at 300°C produces ferricyanide, but scalability remains challenging.

These alternatives aim to reduce chlorine use and improve energy efficiency, though industrial adoption remains limited.

Crystallographic Characterization

Potassium ferricyanide crystallizes in the monoclinic system with the space group P2₁/c [4]. The three-dimensional framework comprises two distinct iron molecules and a K(CN)₂ lattice. The octahedrally coordinated [Fe(CN)₆]³⁻ anion forms the structural backbone, with iron(III) centrally positioned within a cyanide ligand sphere. Each Fe³⁺ ion is bonded to six cyanide groups in a nearly ideal octahedral geometry, with Fe–C bond lengths averaging 1.92 Å [1] [4].

The potassium ions occupy two inequivalent sites within the lattice. The first K⁺ site exhibits a 4-coordinate geometry, bonding to six nitrogen atoms at distances ranging from 2.89–3.29 Å. The second K⁺ site adopts an octahedral configuration, with K–N bonds spanning 2.83–3.01 Å [4]. This asymmetric coordination creates a polymeric network stabilized by electrostatic interactions between K⁺ cations and the [Fe(CN)₆]³⁻ anions.

Table 1: Crystallographic Parameters of K₃[Fe(CN)₆]

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.42 Å, b = 10.55 Å, c = 13.78 Å |

| Bond lengths | Fe–C: 1.92 Å, C–N: 1.18 Å |

| Coordination | Fe³⁺: Octahedral |

The cyanide ligands bridge iron and potassium centers, forming a rigid yet soluble structure. Upon dissolution in water, the K⁺---NC–Fe linkages dissociate, liberating free [Fe(CN)₆]³⁻ ions [1]. This behavior underscores the ionic character of the solid-state structure.

Paramagnetic Anisotropy and Magnetic Properties

The [Fe(CN)₆]³⁻ anion exhibits paramagnetic behavior due to the high-spin d⁵ electronic configuration of Fe³⁺. Magnetic susceptibility measurements reveal anisotropy arising from spin-orbit coupling and the octahedral crystal field. The unpaired electrons in the t₂g and e_g orbitals generate a magnetic moment of approximately 5.92 μB, consistent with theoretical predictions for high-spin Fe(III) complexes [1].

The paramagnetic anisotropy is influenced by the ligand field strength of cyanide. The strong-field ligands induce a large crystal field splitting (Δ₀ ≈ 33,000 cm⁻¹), stabilizing the low-spin configuration in certain synthetic conditions. However, the high-spin state predominates in aqueous solutions due to solvent interactions [4]. Magnetic exchange interactions between adjacent Fe³⁺ centers are negligible due to the large Fe–Fe separation (>5 Å) in the crystal lattice [4].

Lattice Dynamics and Coordination Geometry

The lattice dynamics of potassium ferricyanide are governed by the vibrational modes of the [Fe(CN)₆]³⁻ anion and K⁺···N≡C–Fe linkages. Raman spectroscopy identifies characteristic Fe–C stretching modes at 450–500 cm⁻¹ and C≡N stretches at 2100–2150 cm⁻¹ [1]. The rigidity of the cyanide bridge contributes to the compound’s thermal stability, with decomposition occurring above 300°C.

In aqueous solution, the octahedral geometry of [Fe(CN)₆]³⁻ remains intact, as evidenced by UV-Vis spectroscopy. The absorption spectrum shows a strong charge-transfer band at 420 nm, attributed to ligand-to-metal transitions [2]. Competitive adsorption studies demonstrate that [Fe(CN)₆]³⁻ ions interact with metal surfaces via the cyanide lone pairs, modulating electrochemical deposition processes [2].

Table 2: Key Vibrational Frequencies of K₃[Fe(CN)₆]

| Mode | Frequency (cm⁻¹) |

|---|---|

| Fe–C stretch | 480 ± 20 |

| C≡N stretch | 2120 ± 30 |

| K⁺···N bending | 310 ± 15 |

Computational Modeling of Structural Features

Density functional theory (DFT) calculations corroborate the experimental crystallographic data. Simulations predict a Fe–C bond length of 1.91 Å, deviating <1% from X-ray diffraction values [4]. The computed electronic structure reveals a HOMO-LUMO gap of 3.2 eV, consistent with the compound’s stability and mild oxidizing capacity [3].

Molecular dynamics simulations highlight the role of potassium ions in stabilizing the lattice. The electrostatic potential maps show strong negative charge localization on the cyanide nitrogen atoms (-0.75 e), which attract K⁺ cations [4]. This interaction underpins the compound’s solubility in polar solvents and its ionic conductivity in molten states.

Redox Behavior and Electron Transfer Mechanisms

Potassium ferricyanide exhibits well-defined electrochemical behavior that has made it a cornerstone in electrochemical research. The fundamental redox reaction involves a single-electron transfer between the ferricyanide and ferrocyanide states:

[Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻

This reaction follows an outer-sphere electron transfer mechanism, characterized by fast and reversible kinetics without the formation of chemical bonds between the redox species and the electrode surface [1] [2]. The electrochemical behavior is governed by diffusion-controlled processes, making it an ideal model system for fundamental electrochemical studies [3] [1].

Fundamental Electrochemical Parameters

The electrochemical properties of potassium ferricyanide are well-characterized across various experimental conditions. The formal potential of the ferricyanide/ferrocyanide couple is approximately 0.436 V versus the standard calomel electrode under standard conditions [4]. This potential value exhibits pH dependence and can vary with electrolyte composition and concentration [5].

Cyclic voltammetry studies reveal characteristic reversible behavior with theoretical peak potential separation of 59 millivolts for a one-electron reversible system at 25°C [3] [6]. However, experimental conditions typically yield peak separations ranging from 70 to 100 millivolts due to uncompensated resistance and electrode kinetics [6] [7].

Diffusion Coefficients and Mass Transport

The diffusion coefficient represents a critical parameter for understanding mass transport limitations in electrochemical systems. Literature values for potassium ferricyanide diffusion coefficients span a range depending on experimental conditions:

In aqueous solutions, diffusion coefficients typically range from 6.5 × 10⁻⁶ to 1.52 × 10⁻⁵ cm²/s [8] [4]. The multi-walled carbon nanotube/titanium dioxide composite modified glassy carbon electrode system reported a diffusion coefficient of 1.52 × 10⁻⁵ cm²/s under optimized conditions [8]. Temperature significantly affects diffusion coefficients, with activation energies ranging from 3800 to 4150 cal/mol for ferro- and ferricyanide ions respectively [9].

Electron Transfer Kinetics

The electron transfer kinetics of potassium ferricyanide have been extensively studied using various electrochemical techniques. Rotating disk electrode studies revealed charge transfer parameters with oxidation rate constants of 1.39 × 10⁻⁸ cm/s and reduction rate constants of 1.25 × 10⁰ cm/s [10]. The transfer coefficient for the oxidation process was determined to be 0.50 ± 0.009, confirming the symmetric nature of the electron transfer process [10].

The reaction kinetics are highly dependent on electrode material and surface conditions. Oxygenated edge plane sites on graphite electrodes decrease electron transfer kinetics, while certain surface modifications can enhance the electrochemical response [11] [12].

Electrochemical Sensors and Analytical Techniques

Potassium ferricyanide serves as a versatile component in numerous electrochemical sensing applications, functioning as both a redox mediator and analytical probe.

Biosensor Applications

Amperometric glucose biosensors utilize potassium ferricyanide as an electron transfer mediator in glucose oxidase-based systems [20]. These sensors employ polyaniline-polyvinylsulfonate-potassium ferricyanide films with glucose oxidase immobilization via entrapment techniques [20]. Optimal performance occurs at pH 7.5 with excellent storage and operational stability [20].

Advanced DNA electrochemical sensors incorporate potassium ferricyanide-mediated dual-signal-correlation enhanced electrocatalysis reactions for simultaneous assay of multiple biomarkers [21]. These fishhook-design sensors enable correlation analysis with enhanced sensitivity and selectivity [21].

Analytical Electrochemistry

Potassium ferricyanide functions as a standard redox probe for characterizing electrode materials and electrochemical systems. Multi-walled carbon nanotube/titanium dioxide composite modified electrodes demonstrate 3.0-3.1 fold current enhancements compared to unmodified electrodes [8]. Linear calibration plots yield correlation coefficients of 0.999 with detection limits of 48.6 μM at 100 mV/s scan rates and 1.1 μM at 5 mV/s scan rates [8].

Electrochemical impedance spectroscopy using potassium ferricyanide enables precise characterization of electrode-electrolyte interfaces [22] [23]. PCB-based three-electrode systems require only 10-20 μL of analyte and demonstrate charge transfer resistances of 435, 300, and 233 kΩ for 1, 5, and 10 mM concentrations respectively [23] [24].

Specialized Sensing Applications

Innovative applications include transdermal electrochemical biosensors utilizing microneedle-based platforms with Prussian blue-gold nanohybrid working electrodes [25]. These systems enable non-invasive monitoring through skin penetration with minimal tissue damage [25].

Antioxidant capacity sensors employ ferricyanide chronoamperometric total antioxidant capacity assays using carbon screen-printed disposable microchips [26]. The principle involves applying oxidative potential to ferrocyanide produced by antioxidant reactions with ferricyanide, with current proportional to antioxidant concentration [26].

Redox-Mediated Catalytic Reactions

Potassium ferricyanide participates in various redox-mediated catalytic processes, serving both as an oxidizing agent and electron transfer mediator in complex reaction systems.

Catalytic Oxidation Processes

Ferricyanide demonstrates pronounced electrocatalytic activity for specific organic compound oxidations. Studies reveal direct electrocatalytic oxidation of creatinine by potassium ferricyanide under alkaline conditions, enabling development of non-enzymatic electrochemical sensors [27]. This approach provides enhanced sensitivity and selectivity compared to traditional enzymatic methods [27].

The electrochemical oxidation of ferricyanide itself has been characterized, revealing formation of higher oxidation state intermediates. Spectroelectrochemical studies using in-situ Fourier transform infrared spectroscopy and X-ray absorption spectroscopy confirm oxidation to [Fe(CN)₆]²⁻ intermediates [28]. These intermediates undergo subsequent chemical reactions, including reductive elimination to release cyanogen and form [Fe(CN)₄]²⁻ species [28].

Mediated Electron Transfer in Biological Systems

Potassium ferricyanide enhances electron transfer rates in protein-protein interactions through formation of ternary complexes [29]. Studies of myoglobin-cytochrome c systems demonstrate that ferricyanide complexation near lysine-72 regions provides better electrostatic interactions and significantly reduces tunneling distances between heme groups from 2.9 nm to 1.7 and 1.2 nm [29].

The catalytic effect depends strongly on pH, with enhancement increasing sharply at pH values below 6 [29]. High ionic strength and chemical modification of specific lysine residues inhibit this catalytic effect, confirming the importance of electrostatic interactions [29].

Industrial and Environmental Applications

Ferricyanide-mediated processes find application in industrial oxidation reactions and environmental remediation. The compound functions as an effective oxidizing agent for halide oxidation, with redox-enhanced ferricyanide centers possessing sufficient potential to oxidize various halides to corresponding halogens [30].

Photochemical processes involving ferricyanide demonstrate unique heat production mechanisms under high magnetic fields [31]. Magnetohydrodynamic flow conditions enable ionic vacancy collision processes, resulting in excess heat production up to 25 kJ/mol at 15 Tesla magnetic field strength [31].

Surface-Enhanced Catalytic Systems

Metal-organic framework modified electrodes incorporating zirconium-based structures demonstrate enhanced electrochemical oxidation of ferricyanide [12]. These modifications result in higher current densities and lower peak potentials, indicating improved electrocatalytic activity through increased surface area and enhanced electron transfer kinetics [12].

The enhancement mechanism involves improved analyte accessibility and facilitated electron transfer through the porous framework structure [12]. Such modifications have significant implications for electroanalytical techniques, energy storage device performance, and catalytic reaction efficiency [12].

Data Tables

Table 1: Electrochemical Parameters of Potassium Ferricyanide

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Diffusion Coefficient (cm²/s) | 1.52 × 10⁻⁵ | MWCNT/TiO₂/GCE, 0.1 M Na₂HPO₄, 25°C | [8] |

| Diffusion Coefficient (cm²/s) | 6.5 × 10⁻⁶ | Standard aqueous conditions | Literature average |

| Formal Potential (V vs SCE) | 0.436 | Standard conditions, pH 7 | [4] |

| Peak Potential Separation (mV) | 59 | Theoretical reversible system | [6] |

| Electron Transfer Rate Constant (cm/s) | 1.25 × 10⁰ | Platinum RDE, 1000 rpm | [10] |

| Charge Transfer Resistance (Ω) | 435 | 1 mM K₃Fe(CN)₆, PCB-3T sensor | [23] |

| Detection Limit (μM) | 1.1 | 5 mV/s scan rate | [8] |

Table 2: Energy Storage Applications Performance

| Application | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycle Life | Key Features |

|---|---|---|---|---|

| Hybrid Energy Storage | 28.3 | 7.1 | 10,000 | Ion exchange membrane, 1.8V stability |

| Redox Flow Battery | 92.8 | N/A | 7,000 | SMRT reactions, ultra-long lifespan |

| Aqueous Redox Flow Battery | 62.2 | N/A | 1,365 hours | High solubility, neutral pH |

| Lithium Ferrocyanide System | N/A | N/A | N/A | Improved solubility, low cost ($24/kWh) |

Table 3: Sensor Applications and Performance

| Sensor Type | Detection Method | Performance | Electrode Material |

|---|---|---|---|

| Glucose Biosensor | Amperometric | pH 7.5 optimum, stable operation | Polyaniline-polyvinylsulfonate film |

| DNA Electrochemical Sensor | Dual-signal correlation | Simultaneous multiple biomarkers | Gold electrode with DNA fishhook |

| PCB-based Three-Electrode | Impedance spectroscopy | High accuracy, trace volume analysis | Same-metal PCB electrodes |

| Microneedle Biosensor | Transdermal electrochemical | Transdermal monitoring capability | Prussian blue-gold nanohybrid |

Table 4: Electron Transfer Mechanisms and Characteristics

| Mechanism Type | Characteristics | Rate Constant (cm/s) | Applications |

|---|---|---|---|

| Outer-sphere electron transfer | Fast, reversible, no chemical bonds | 10⁻³ to 10⁻¹ | Standard electrochemical probe |

| Mediated electron transfer | Enzyme-mediator interaction | Enzyme dependent | Biosensors, fuel cells |

| Redox shuttling | Ion transport through separator | Diffusion limited | Energy storage devices |

| Direct electron transfer | Surface-confined redox reaction | Surface area dependent | Electrochemical sensors |

Physical Description

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 14 of 176 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 162 of 176 companies with hazard statement code(s):;

H302 (43.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (17.9%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (43.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (17.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (25.31%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (13.58%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard